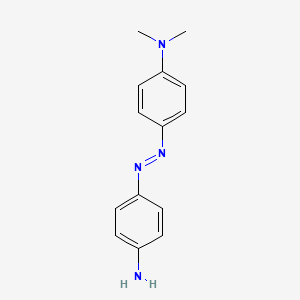

N,n-dimethyl-4,4'-azodianiline

Übersicht

Beschreibung

. This compound is part of the azobenzene family, which is characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings. It is known for its vibrant colors and is used in various applications, including dyes and pigments.

Vorbereitungsmethoden

The synthesis of N,n-dimethyl-4,4'-azodianiline typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with N,N-dimethylaniline . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

N,n-dimethyl-4,4'-azodianiline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction reactions typically yield amines by breaking the azo bond.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dyes and Pigments

Overview

N,N-Dimethyl-4,4'-azodianiline is primarily used in the production of azo dyes, which are renowned for their vibrant colors and stability. These dyes find extensive applications in textiles, inks, and plastics.

Key Properties

- Color Stability: Azo dyes are known for their resistance to fading under light exposure.

- Heat Resistance: They maintain color integrity at elevated temperatures.

Applications in Industry

- Textile Industry: Used for dyeing polyester, polyamide, and acrylic fibers.

- Ink Manufacturing: Provides color for printing inks.

- Plastic Coloring: Enhances aesthetic appeal in plastic products.

| Application Area | Properties | Examples |

|---|---|---|

| Textiles | Colorfastness | Polyester dyes |

| Inks | Vibrancy | Printing inks |

| Plastics | Heat stability | Colored plastics |

Analytical Chemistry

Colorimetric Assays

this compound is utilized in colorimetric assays for detecting and quantifying various substances. Its ability to change color in response to different chemical environments makes it valuable in analytical methods.

Case Study: Sensor Development

A study demonstrated the use of this compound in sensors that detect volatile organic compounds (VOCs). The sensors exhibited distinct color changes when exposed to specific aldehydes, allowing for effective monitoring of air quality .

Polymer Chemistry

Role as a Colorant

In polymer chemistry, this compound serves as a colorant that enhances the visual properties of polymers. Its thermal stability makes it suitable for use in high-performance materials.

Applications

- Rubber Products: Used to impart color while maintaining performance under stress.

- Coatings: Provides durable coloration for various surfaces.

| Polymer Type | Application | Benefits |

|---|---|---|

| Plastics | Colorant | Aesthetic enhancement |

| Rubber | Colorant | Durability under stress |

Biological Research

Studies on Biological Effects

Research involving this compound has contributed to understanding the biological effects of azo compounds. Its application in drug development is being explored due to its potential interactions with biological systems.

Pharmacological Studies

Recent studies have investigated the antibacterial activity of derivatives synthesized from this compound. These compounds showed promising results against various bacterial strains .

Environmental Monitoring

Pollutant Detection

this compound can be utilized in developing sensors for environmental monitoring. Its sensitivity to pollutants allows researchers to create effective detection methods for contaminants in water and soil.

Case Study: Water Quality Monitoring

The compound has been incorporated into sensor arrays that change color upon contact with specific pollutants, providing a visual indication of contamination levels .

Wirkmechanismus

The mechanism of action of N,n-dimethyl-4,4'-azodianiline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the azo bond switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Vergleich Mit ähnlichen Verbindungen

N,n-dimethyl-4,4'-azodianiline can be compared with other azobenzene derivatives such as:

Azobenzene: Lacks the amino and dimethylamino groups, making it less reactive in certain chemical reactions.

Disperse Black 3: Another azobenzene derivative used as a dye, but with different substituents affecting its color and reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Biologische Aktivität

N,N-Dimethyl-4,4'-azodianiline (CAS Number: 539-17-3) is a synthetic azo dye that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and material science. This article reviews the compound's biological properties, including its synthesis, toxicological effects, and applications in research.

This compound is characterized by its dimethylated diazo structure. Its molecular formula is , with a molecular weight of 240.30 g/mol. The compound appears as a solid powder, soluble in hot ethanol and partially soluble in water. It has a melting point of approximately 190 °C (dec.) and a boiling point of 431.10 °C at 760 mmHg .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction of aniline derivatives. For example, it can be synthesized alongside other compounds such as Schiff bases through reactions with aldehydes . Research has shown that the compound can be used to create various derivatives that exhibit distinct biological activities.

Toxicological Profile

The toxicological data for this compound indicates potential health risks associated with exposure. In animal studies, the compound exhibited an LD50 value of 350 mg/kg when administered intraperitoneally in both rats and mice . Prolonged exposure can lead to respiratory issues such as asthma-like symptoms and other allergic reactions .

Cellular Effects

Recent studies have explored the compound’s impact on cellular pathways. Virtual screening methods have identified this compound as a candidate for regulating biological pathways due to its ability to interact with specific cellular mechanisms . For instance, it has been noted for its potential role in modulating gene expression profiles related to various diseases.

Applications in Research

This compound has found applications in several areas of research:

- Dyeing Agents : As a disperse dye, it is primarily used for dyeing synthetic fibers due to its low water solubility and high stability .

- Chromogenic Labeling : The compound has been utilized in chromogenic labeling techniques for oligosaccharides and monosaccharides, aiding in the purification and structural determination of these biomolecules .

- Material Science : Its derivatives are being studied for their potential as organic materials in electronic devices due to their electronic properties .

Case Studies

Several case studies highlight the biological activity of this compound:

- Chromogenic Labeling Study : In a study conducted on human milk oligosaccharides, this compound was used to derivatize oligosaccharides through reductive amination. This process allowed for effective purification via affinity chromatography .

- Toxicological Assessment : Investigations into the toxic effects of this compound revealed significant respiratory irritations in laboratory animals upon exposure, emphasizing the need for careful handling and exposure limits in industrial settings .

Eigenschaften

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRIUXYMUSKBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060229 | |

| Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-17-3 | |

| Record name | 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-N,N-Dimethylamino-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-aminophenyl)azo]-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does the structure of N,N-Dimethyl-4,4′-azodianiline influence its nonlinear optical properties, particularly upon complexation with metal ions?

A1: N,N-Dimethyl-4,4′-azodianiline exhibits a significant enhancement in its nonlinear optical (NLO) properties when complexed with certain metal ions, such as zinc. [] This enhancement is attributed to the increased dipole moment of the resulting complex. The azo (-N=N-) group in its structure plays a crucial role in this phenomenon, as it acts as a bridge between the two aromatic rings and allows for electron delocalization across the molecule. Upon complexation, the metal ion interacts with the nitrogen atoms of the azo group and the pyridine ring (if present in the ligand), leading to a change in the electronic distribution within the molecule. This interaction influences the molecule's polarizability and hyperpolarizability, ultimately enhancing its NLO response. []

Q2: Can you explain the significance of studying the cis-trans isomerization of N,N-Dimethyl-4,4′-azodianiline and how 3D printing facilitated this research?

A2: N,N-Dimethyl-4,4′-azodianiline undergoes cis-trans isomerization upon light irradiation, making it a model system for studying photochemical reactions. [] Understanding the kinetics and thermodynamics of this isomerization process is crucial for various applications, including molecular switches and photoresponsive materials.

Q3: How can N,N-Dimethyl-4,4′-azodianiline be utilized to enhance nucleic acid amplification tests (NAATs)?

A3: N,N-Dimethyl-4,4′-azodianiline's ability to be functionalized and its interaction with nucleic acids makes it a promising candidate for enhancing NAATs sensitivity. [] When conjugated to magnetic nanoparticles, it can be used to capture and concentrate target nucleic acid sequences from a sample. This pre-concentration step increases the effective concentration of the target, leading to improved detection limits and overall sensitivity of the NAAT.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.